molecular formula C9H12O3 B1295291 Ethyl 2,5-dimethylfuran-3-carboxylate CAS No. 29113-63-1

Ethyl 2,5-dimethylfuran-3-carboxylate

Cat. No. B1295291
CAS RN: 29113-63-1
M. Wt: 168.19 g/mol
InChI Key: DNYLSCDHFCSDRM-UHFFFAOYSA-N
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Patent
US04025537

Procedure details

A mixture of 3.41 g (0.02 mole) ethyl 2-acetyl-2-pentenoate and 3.57 g (0.02 mole) N-bromosuccinimide in 50 ml of carbon tetrachloride was heated at reflux for 2 hours. After cooling, the succinimide was removed by filtration and the solution concentrated in vacuo. Distillation gave 2.8 g (83%) of ethyl 2,5-dimethyl-3-furoate, bp 96 °-100° C. (18 mm).
Name
ethyl 2-acetyl-2-pentenoate
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[CH:10][CH2:11][CH3:12])[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=[O:3])[CH3:2].BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:2][C:1]1[O:3][C:11]([CH3:12])=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
ethyl 2-acetyl-2-pentenoate
Quantity
3.41 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=CCC
Name
Quantity
3.57 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the succinimide was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=CC1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.